Ethyl 3-(furan-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . This compound is notable for its furan ring structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(furan-2-yl)acrylate can be synthesized through various methods. One common approach involves the esterification of 2-furanacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of ethyl 2-furanacrylate often involves catalytic hydrogenation of furan derivatives. For instance, the hydrogenation of α-methyl-2-furanpropanol under high pressure of hydrogen over a skeletal Cu-Al catalyst can yield ethyl 2-furanacrylate .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(furan-2-yl)acrylate undergoes various chemical reactions, including:
Hydrogenation: Reduction of the furan ring to form tetrahydrofuran derivatives.
Hydrogenolysis: Cleavage of C-O bonds in the furan ring, leading to the formation of diols and olefins.
Grignard Reactions: Reaction with Grignard reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Hydrogenation: Typically performed under high hydrogen pressure (50 atm) and elevated temperatures (300°C) using catalysts like Cu-Al or Ni-Al.
Grignard Reactions: Utilizes Grignard reagents such as phenylmagnesium bromide in anhydrous ether.
Major Products:
Hydrogenation: Tetrahydro-2-furanpropanol and heptanediols.
Grignard Reactions: Various substituted furan derivatives.
Scientific Research Applications
Ethyl 3-(furan-2-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-furanacrylate involves its interaction with molecular targets through its furan ring and ester functional group. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse biological activities.
Comparison with Similar Compounds
Ethyl 3-(furan-2-yl)acrylate can be compared with other furan derivatives such as:
Ethyl 2-fluoroacrylate: Similar in structure but contains a fluorine atom, leading to different reactivity and applications.
2-Furanacrylic acid: The parent acid of ethyl 2-furanacrylate, used in similar synthetic applications.
Tetrahydrofuran: A fully hydrogenated derivative of furan, widely used as a solvent.
Uniqueness: this compound is unique due to its combination of a furan ring and an ester functional group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
ethyl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3 |
InChI Key |
MWZBTMXISMOMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.